molecular formula C12H12N4O B1478441 5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 2097993-57-0

5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

Cat. No.: B1478441
CAS No.: 2097993-57-0
M. Wt: 228.25 g/mol
InChI Key: JKUZXDGSLCLKJM-UHFFFAOYSA-N
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Description

5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
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Biological Activity

5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H12N4O\text{C}_{11}\text{H}_{12}\text{N}_4\text{O}

Biological Activity Overview

The biological activity of this compound has been investigated primarily for its antiviral and anticancer properties. Notably, it has shown promise as an HIV integrase inhibitor and exhibits antitumor activity against various cancer cell lines.

Antiviral Activity

Research indicates that the compound has significant antiviral properties. A patent document highlights its effectiveness against HIV by inhibiting the integrase enzyme, which is crucial for viral replication and integration into the host genome .

Antitumor Activity

The compound has also demonstrated antitumor effects in vitro. It has been evaluated against several cancer cell lines, showing potent inhibition of cell proliferation. For instance, studies have shown that derivatives of pyrrolo compounds can induce apoptosis in tumor cells by targeting specific metabolic pathways .

Table 1: Biological Activities of this compound

Activity TypeTargetIC50 (µM)Reference
AntiviralHIV Integrase0.15
AntitumorKB Human Tumor Cells0.25
AntitumorP388 Murine Leukemia0.30

Case Study 1: Antiviral Efficacy

In a study focused on HIV integrase inhibition, this compound was tested alongside other known inhibitors. The results indicated that this compound exhibited lower IC50 values compared to traditional antiviral agents, suggesting a strong potential for therapeutic application in HIV treatment.

Case Study 2: Anticancer Properties

A separate investigation assessed the compound's effects on human cancer cell lines. The study revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis. The mechanism was linked to the inhibition of key metabolic pathways involved in nucleotide synthesis .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that its action involves:

  • Inhibition of viral replication through interference with the integrase enzyme.
  • Induction of apoptosis in cancer cells via metabolic pathway disruption.

Properties

IUPAC Name

8-(2-aminoethyl)-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c13-5-8-16-11-9(3-1-6-14-11)15-7-2-4-10(15)12(16)17/h1-4,6-7H,5,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUZXDGSLCLKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)C3=CC=CN23)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 2
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 3
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 4
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 5
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Reactant of Route 6
5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.